BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Monoamine oxidase Neuropharmacology Parkinson's disease models

Unique polypharmacological tool with direct MAO-A/B inhibition (unlike MPTP), DAT selectivity over NET (IC50 1.84 μM), and potent 5-HT release (EC50 33 nM). Serves as validated intermediate for menin-MLL inhibitors and 5-HT2C agonists. Supplied as hygroscopic crystalline HCl salt for enhanced aqueous solubility. Ideal for Parkinson's, schizophrenia, and antidepressant discovery.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
CAS No. 51304-61-1
Cat. No. B1586216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
CAS51304-61-1
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C11H12ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H
InChIKeyNGDJUNABWNTULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 51304-61-1): Core Identity and Scientific Positioning


4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CPTP) is a synthetic tetrahydropyridine derivative structurally related to the neurotoxin MPTP . The compound presents as a crystalline powder with a melting point of 199-204 °C, is hygroscopic, and is typically supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . Its logP of 2.57 indicates moderate lipophilicity, which influences its ability to cross biological membranes [1]. Unlike MPTP, which is primarily a dopaminergic neurotoxin, CPTP exhibits a distinct polypharmacological profile including monoamine oxidase (MAO) inhibition, modulation of monoamine transporters, and serotonergic activity.

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Why Class-Level Substitution Introduces Experimental Variability


Within the tetrahydropyridine chemotype, subtle structural variations profoundly alter both pharmacological target engagement and mechanism of action. For instance, MPTP (N-methyl substituted) is a protoxin that requires MAO-B bioactivation to MPP+ to exert dopaminergic neurotoxicity, whereas CPTP (unsubstituted nitrogen) acts as a direct, time-dependent MAO-B inhibitor without the same bioactivation requirement . Similarly, closely related haloperidol metabolites such as HTP and HP+ exhibit markedly different MAO-B inhibition kinetics (Ki values of 1.84 μM and 0.83 μM, respectively) compared to CPTP, which uniquely inhibits both MAO-A and MAO-B [1]. Substituting CPTP with another tetrahydropyridine analogue—even one bearing a 4-chlorophenyl group—risks altering the critical balance of transporter affinities (DAT vs. NET vs. SERT) and serotonergic signaling, thereby confounding experimental outcomes. The evidence below quantifies these differentiating features.

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Head-to-Head Quantitative Differentiation Evidence


CPTP Exhibits Time-Dependent MAO-B Inhibition and MAO-A Selectivity, Contrasting with MPTP and Other Analogues

In a comparative study of MPTP analogues, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) demonstrated dose-dependent inhibition of both MAO-A and MAO-B activities. Importantly, CPTP exhibited a higher selectivity for MAO-A, while CBP (4-(4-chlorobenzyl)-pyridine) was a selective MAO-B inhibitor. In preincubation studies, only CPTP greatly enhanced the degree of MAO-B inhibition with increasing preincubation time, a property not observed for MAO-A inhibition or for the other analogues tested .

Monoamine oxidase Neuropharmacology Parkinson's disease models

CPTP Displays Differential Affinity for Dopamine Transporter (DAT) Versus Norepinephrine Transporter (NET)

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine binds to both the dopamine and noradrenaline transporters in the brain, inhibiting their uptake. The affinity of CPTP for the dopamine transporter is much higher than for the noradrenaline transporter . In a rat brain synaptosomal assay, CPTP inhibited DAT-mediated dopamine release with an IC50 of 1.84 μM [1]. While a direct NET IC50 is not provided in the same source, the qualitative statement of higher DAT affinity suggests a selectivity window.

Monoamine transporters Dopamine Norepinephrine Neurochemistry

CPTP Acts as a Potent Serotonin Releasing Agent via the Serotonin Transporter (SERT)

In a rat brain synaptosomal assay, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) induced 5-HTT-mediated 5-HT release with an EC50 of 33 nM [1]. This sub-micromolar potency indicates a significant interaction with the serotonin transporter, a property not universally shared by all tetrahydropyridine analogues.

Serotonin transporter 5-HTT Antidepressant Neuropharmacology

CPTP Demonstrates Agonist Activity at the 5-HT2A Serotonin Receptor

In a cell-based calcium mobilization assay, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) exhibited agonist activity at the 5-HT2A receptor with an EC50 of 249 nM [1]. This serotonergic activity adds another layer to CPTP's polypharmacology, distinguishing it from tetrahydropyridine analogues that lack significant 5-HT2A engagement.

Serotonin receptor 5-HT2A GPCR Neuropharmacology

CPTP Exhibits Oral Analgesic Activity, Establishing an In Vivo Efficacy Benchmark

According to US Patent 3,125,488, 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride demonstrated analgesic activity when administered orally at a dose of 5.3 mg/kg [1]. This provides a specific in vivo efficacy reference point that can guide dose selection in follow-up studies and differentiates CPTP from structurally related compounds lacking documented in vivo activity.

Analgesia Pain In vivo pharmacology CNS

CPTP Serves as a Key Synthetic Intermediate for Menin-MLL Inhibitors and 5-HT2C Agonists

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is employed as a reagent in the synthesis of small molecule inhibitors targeting the menin-MLL interaction, a validated therapeutic strategy in leukemia, and also in the preparation of 5-HT2C agonists . This established synthetic utility distinguishes CPTP from other tetrahydropyridine derivatives that may not serve as versatile building blocks for these specific therapeutic programs.

Medicinal chemistry Chemical synthesis Leukemia CNS disorders

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Evidence-Anchored Application Scenarios


MAO-A/MAO-B Time-Dependent Inhibition Studies in Neurodegeneration Research

CPTP is uniquely suited for experiments requiring simultaneous investigation of MAO-A and MAO-B, particularly those exploring time-dependent inhibition kinetics. Unlike MPTP, which necessitates MAO-B-mediated bioactivation, CPTP directly inhibits both isoforms, with a time-dependent component for MAO-B that can be exploited in preincubation protocols to dissect enzyme inactivation mechanisms . This makes it a valuable tool for Parkinson's disease and monoamine metabolism research.

Dopamine Transporter Selectivity Profiling in CNS Drug Discovery

With its marked selectivity for DAT over NET (IC50 = 1.84 μM for DAT), CPTP enables researchers to study dopaminergic signaling pathways with reduced noradrenergic interference [1]. This is particularly relevant for schizophrenia, ADHD, and addiction research where precise modulation of dopamine reuptake is required without confounding effects on norepinephrine.

Serotonergic System Investigation: Dual SERT and 5-HT2A Engagement

CPTP's potent SERT-mediated 5-HT release (EC50 = 33 nM) combined with 5-HT2A receptor agonism (EC50 = 249 nM) provides a unique tool for probing the interplay between serotonin reuptake and post-synaptic receptor activation . This dual activity is valuable for antidepressant discovery and for understanding functional selectivity in the serotonergic system.

Medicinal Chemistry Building Block for Menin-MLL and 5-HT2C Programs

As a commercially available, high-purity hydrochloride salt, CPTP is a validated synthetic intermediate for two distinct therapeutic areas: menin-MLL interaction inhibitors for leukemia and 5-HT2C agonists for CNS disorders . Its established use in these programs streamlines synthetic routes and reduces development risk compared to exploring novel, uncharacterized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.